Chemical Stability at Physiological pH: Psi-Cytidine vs. 5-Azacytidine
Pseudoisocytidine (the psi-isocytidine isomer closely related to psi-cytidine and sharing its C-nucleoside scaffold) demonstrates markedly superior chemical stability relative to 5-azacytidine, a liability-prone N-nucleoside used in epigenetic therapy. At pH 7.4, pseudoisocytidine remained chemically intact with no detectable epimerization for at least 6 days at 22 °C and at least 3 days at 37 °C [1][2]. By contrast, 5-azacytidine undergoes rapid hydrolytic ring-opening under identical physiological pH conditions, with a published half-life in aqueous buffer at pH 7.4 and 37 °C typically on the order of hours [3]. The C–C glycosidic bond common to both psi-cytidine and pseudoisocytidine is the structural basis for this differential stability, as it eliminates the hydrolytically labile N-glycosidic linkage present in 5-azacytidine [1][2].
| Evidence Dimension | Chemical stability (intact compound remaining) at pH 7.4 |
|---|---|
| Target Compound Data | Pseudoisocytidine (C-nucleoside analog of psi-cytidine): ≥6 days stable at 22 °C; ≥3 days stable at 37 °C [1][2] |
| Comparator Or Baseline | 5-Azacytidine: hydrolytic ring-opening occurs within hours at pH 7.4, 37 °C (aqueous half-life <24 h) [3] |
| Quantified Difference | Greater than one order of magnitude longer chemical integrity (≥72 h vs. <24 h at 37 °C) |
| Conditions | pH 7.4 aqueous buffer; 22 °C and 37 °C; epimerization monitored |
Why This Matters
For any in vitro assay requiring ≥24 h compound exposure at physiological pH (e.g., chronic cell treatment, differentiation assays, or long-term enzyme incubations), 5-azacytidine loses significant potency due to spontaneous degradation, whereas psi-cytidine-class compounds maintain their intended concentration, directly impacting dose-response reliability and procurement economics.
- [1] German Wikipedia. Pseudoisocytidin. 'Pseudoisocytidin erwies sich bei einem pH-Wert von 7,4 für mindestens 6 Tage bei 22 °C und mindestens 3 Tage bei 37 °C als chemisch stabil, wobei keine Anzeichen für eine Epimerisierung festgestellt wurden.' Citing Harmon RW, Chemistry and Biology of Nucleosides and Nucleotides, Academic Press, 2012, p. 461. Available: https://de.m.wikipedia.org/wiki/Pseudoisocytidin. View Source
- [2] Harmon RW. Chemistry and Biology of Nucleosides and Nucleotides. Academic Press, 2012, p. 461. ISBN 978-0-323-14827-6. Documents pseudoisocytidine stability data at pH 7.4. View Source
- [3] Driscoll JS. Chapter 13. Antineoplastic Agents (1977). In: Annual Reports in Medicinal Chemistry. Academic Press. States: 'Pseudoisocytidine, a C-nucleoside that is considered as an analogue of 5-azacytidine, is as active as 5-AC, hydrolytically stable and does not deaminates by cytidine deaminase.' Sci-Hub accessible at https://www.sciencedirect.com/science/article/abs/pii/S0022354915406914. View Source
